Efflux inhibitor-1

Description

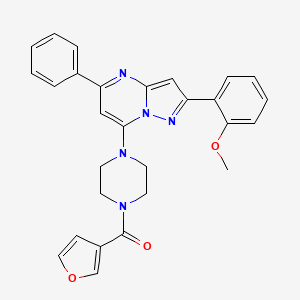

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H25N5O3 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

furan-3-yl-[4-[2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3 |

InChI Key |

SFNWNSAJWDYPJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Efflux inhibitor-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Efflux Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in bacteria presents a formidable challenge to global public health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which are membrane transporters that actively extrude a wide array of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] Efflux pump inhibitors (EPIs) are molecules that can counteract this resistance mechanism, restoring the potency of existing antibiotics.[3] This technical guide provides an in-depth exploration of the core mechanisms of action of efflux pump inhibitors, with a focus on well-characterized examples that represent the broader class of these compounds.

Core Mechanisms of Efflux Pump Inhibition

Efflux pump inhibitors employ several distinct strategies to disrupt the function of bacterial efflux pumps. These mechanisms can be broadly categorized as follows:

-

Competitive Inhibition: Some EPIs act as substrates for the efflux pumps and compete with antibiotics for binding to the pump's active site.[1][2] By occupying the binding pocket, these inhibitors prevent the efflux of the antibiotic, leading to its accumulation within the bacterial cell. A prime example of a competitive inhibitor is phenylalanyl arginyl β-naphthylamide (PAβN) , one of the first discovered inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps.[1][2][3] PAβN is a substrate for several RND pumps in Pseudomonas aeruginosa, including MexB, MexD, and MexF.[1]

-

Non-Competitive Inhibition: Other EPIs bind to a site on the efflux pump that is distinct from the substrate-binding site. This allosteric binding induces a conformational change in the pump, which in turn reduces its affinity for its substrates or impairs its transport activity.[3][4] This mode of inhibition can potentially have a broader spectrum of activity against different antibiotics.

-

Disruption of the Proton Motive Force (PMF): Many efflux pumps, particularly those of the RND superfamily, are energized by the proton motive force (PMF), which is the electrochemical gradient of protons across the bacterial inner membrane.[2] Certain EPIs, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) , disrupt this proton gradient, thereby de-energizing the pumps and inhibiting their function.[2] However, compounds like CCCP often exhibit cellular toxicity, which limits their clinical applicability.[2]

-

Inhibition of Efflux Pump Assembly: Tripartite efflux systems in Gram-negative bacteria are complex structures composed of an inner membrane transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane channel.[5][6][7][8] Some novel EPIs are being developed to target the assembly of this complex, preventing the formation of a functional efflux pump.[4]

-

Downregulation of Efflux Pump Gene Expression: Another strategy to counteract efflux-mediated resistance is to inhibit the expression of the genes that encode the efflux pump components.[2][4] This can be achieved by targeting the regulatory pathways that control the expression of these genes.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the primary mechanisms by which efflux pump inhibitors counteract the activity of bacterial efflux pumps.

Caption: Mechanisms of Efflux Pump Inhibition.

Quantitative Data on Efflux Pump Inhibitor Activity

The efficacy of an efflux pump inhibitor is often quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following table summarizes representative quantitative data for well-known EPIs.

| Efflux Pump Inhibitor | Bacterium | Antibiotic | Fold Reduction in MIC | Reference |

| PAβN | P. aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | 64-fold | [2] |

| PAβN | P. aeruginosa | Levofloxacin | 8-fold | [2] |

| NMP | V. cholerae | Various | Not specified | [9] |

| CCCP | K. pneumoniae | Various | Significant reduction | [10] |

Experimental Protocols

The assessment of efflux pump inhibitor activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Checkerboard Assay

The checkerboard assay is a common method used to assess the synergistic effect of an EPI and an antibiotic.

-

Preparation of Reagents: Prepare stock solutions of the antibiotic and the EPI in a suitable solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic along the x-axis and the EPI along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: Determine the MIC of the antibiotic in the presence of different concentrations of the EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.

Caption: Checkerboard Assay Workflow.

Real-time Efflux Assay

This assay directly measures the efflux of a fluorescent substrate from bacterial cells.

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Loading with Fluorescent Dye: Resuspend the cells in buffer containing a fluorescent efflux pump substrate (e.g., ethidium bromide, Nile Red, or Hoechst dye) and an energy source (e.g., glucose).[10] Incubate to allow the dye to accumulate within the cells.

-

Efflux Initiation: After loading, centrifuge the cells, remove the supernatant, and resuspend them in buffer with the energy source.

-

Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. Efflux of the dye results in a decrease in fluorescence.

-

Inhibitor Testing: To test the effect of an EPI, add the inhibitor to the cell suspension before or during the efflux measurement. Inhibition of efflux will be observed as a slower rate of fluorescence decrease.

Caption: Real-time Efflux Assay Workflow.

Conclusion

Efflux pump inhibitors represent a promising strategy to combat antibiotic resistance by revitalizing the activity of existing antibiotics. Understanding the diverse mechanisms of action of these compounds is crucial for the rational design and development of new and more effective EPIs. The experimental protocols outlined in this guide provide a framework for the evaluation of novel inhibitor candidates. As research in this field progresses, it is anticipated that EPIs will become an integral part of our therapeutic arsenal against multidrug-resistant bacterial infections.

References

- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of the Efflux Pump Inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) in pathogenic bacteria represents a critical and escalating threat to global health. A primary mechanism underpinning MDR is the overexpression of efflux pumps, membrane-bound protein complexes that actively extrude a broad spectrum of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of efflux pump inhibitors (EPIs) as adjuvants to existing antibiotic therapies is a promising strategy to counteract this resistance mechanism. This technical guide provides a comprehensive overview of Phenylalanine-Arginine β-Naphthylamide (PAβN), a seminal and widely studied efflux pump inhibitor. We delve into its discovery, detail a scalable synthetic pathway, present its multifaceted mechanism of action, and provide structured quantitative data on its potentiation of various antibiotics against key Gram-negative pathogens. Furthermore, this guide includes detailed experimental protocols for the evaluation of PAβN's activity and visual diagrams of its synthesis, mechanism, and experimental workflows to facilitate a deeper understanding and application in research and drug development settings.

Discovery of Phenylalanine-Arginine β-Naphthylamide (PAβN)

Phenylalanine-Arginine β-Naphthylamide, also known as PAβN or MC-207,110, was first identified in 1999 as a potent, broad-spectrum inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, which are predominant in Gram-negative bacteria. Its discovery was the result of a high-throughput screening effort aimed at identifying compounds that could potentiate the activity of the fluoroquinolone antibiotic levofloxacin against strains of Pseudomonas aeruginosa that overexpress various RND efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN. PAβN emerged as a lead compound from this screening, demonstrating the ability to significantly reduce the minimum inhibitory concentrations (MICs) of several classes of antibiotics that are substrates of these pumps.

Synthesis of PAβN

A scalable and chromatography-free synthesis of PAβN has been developed using traditional solution-phase peptide coupling chemistry. This method allows for the gram-scale production of PAβN, making it accessible for extensive research.

Logical Workflow for PAβN Synthesis

Caption: Solution-phase synthesis of PAβN.

Experimental Protocol: Synthesis of PAβN

Materials and Reagents:

-

Boc-L-Phenylalanine

-

Boc-L-Arginine(Pbf)-OH

-

2-Naphthylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Step 1: Synthesis of Boc-Phe-Arg(Pbf)-OH

-

Dissolve Boc-L-Phenylalanine, EDC, and HOBt in DCM.

-

Add Boc-L-Arginine(Pbf)-OH to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain the dipeptide intermediate.

Step 2: Coupling with 2-Naphthylamine

-

Dissolve the obtained Boc-Phe-Arg(Pbf)-OH, EDC, and HOBt in DCM.

-

Add 2-Naphthylamine to the reaction mixture.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup.

-

Dry and concentrate the organic phase to yield the protected PAβN.

Step 3: Deprotection

-

Dissolve the protected PAβN in a solution of TFA in DCM.

-

Stir the mixture at room temperature to remove the Boc and Pbf protecting groups.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

Step 4: Precipitation and Isolation

-

Dissolve the crude product in a minimal amount of DCM.

-

Add diethyl ether to precipitate the bis-trifluoroacetate salt of PAβN.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

The final product can be obtained in high purity without the need for column chromatography[1].

Mechanism of Action

PAβN exhibits a dual mechanism of action, primarily acting as a competitive inhibitor of RND efflux pumps, but also demonstrating the ability to permeabilize the outer membrane of Gram-negative bacteria at higher concentrations.

Signaling Pathway: PAβN Mechanism of Action

Caption: Dual mechanism of action of PAβN.

As a competitive inhibitor, PAβN is recognized as a substrate by RND pumps and competes with antibiotics for binding to the transporter protein (e.g., MexB in P. aeruginosa or AcrB in E. coli). By occupying the binding pocket, PAβN prevents the efflux of co-administered antibiotics, leading to their accumulation within the bacterial cell to therapeutic concentrations.

Additionally, at concentrations sometimes used in in vitro studies, PAβN can act as a membrane permeabilizer, disrupting the integrity of the outer membrane of Gram-negative bacteria. This effect can further enhance the uptake of certain antibiotics, contributing to its overall potentiation activity.

Quantitative Data on Antibiotic Potentiation

The efficacy of PAβN as an antibiotic adjuvant is quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor.

Table 1: Potentiation of Levofloxacin against Pseudomonas aeruginosa

| Strain | PAβN Concentration (µg/mL) | Levofloxacin MIC without PAβN (µg/mL) | Levofloxacin MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |

| Fluoroquinolone-Resistant Clinical Isolates (n=33) | 50 | 16 (MIC₅₀) | 0.125 (MIC₅₀) | 128 | [2][3] |

| PAO1 | 10 | 0.125 | 0.015 | 8 | [1] |

| PAO1 | 40 | 0.125 | 0.008 | 16 | [1] |

| ATCC 27853 | 50 | 1 | 0.0625 | 16 | [1] |

| Ciprofloxacin-Induced Resistant Isolates (n=19) | Fixed Conc. | 16 - 256 | 1 - >512 | Variable | [4] |

Table 2: Potentiation of Imipenem against Acinetobacter baumannii

| Strain Type | PAβN Concentration (µg/mL) | Imipenem MIC without PAβN (µg/mL) | Imipenem MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |

| Imipenem-Resistant Clinical Isolates (n=58) | 100 | >32 (representative) | Variable | 4 to 64 | [5] |

| Carbapenem-Resistant Isolates (n=38) | Not specified | >32 (representative) | Variable | Significant Reduction | [6] |

| Imipenem-Resistant Isolates with MIC of 16 µg/mL (n=15) | Not specified | 16 | Variable | Not specified | [7] |

| Imipenem-Resistant Isolates with MIC of 64 µg/mL (n=6) | Not specified | 64 | Variable | Not specified | [7] |

Key Experimental Protocols

Experimental Workflow for Evaluating EPI Activity

Caption: Workflow for evaluating EPI activity.

Protocol 1: Broth Microdilution Checkerboard Assay

This assay is used to determine the synergistic effect of PAβN with an antibiotic.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Stock solutions of the antibiotic and PAβN

Procedure:

-

Prepare serial twofold dilutions of the antibiotic along the rows of the 96-well plate in MHB.

-

Prepare serial twofold dilutions of PAβN along the columns of the plate in MHB.

-

The final plate should contain varying concentrations of the antibiotic in the presence of varying concentrations of PAβN. Include wells with antibiotic only, PAβN only, and no drugs (growth control).

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:

-

FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of PAβN in combination / MIC of PAβN alone)

-

Synergy is typically defined as an FIC index of ≤ 0.5.

-

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the real-time accumulation of the fluorescent substrate EtBr, whose efflux is inhibited by PAβN.

Materials:

-

Fluorometer with plate reading capability

-

96-well black, clear-bottom microtiter plates

-

Bacterial culture in exponential growth phase

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Ethidium bromide (EtBr) stock solution

-

PAβN stock solution

Procedure:

-

Harvest bacterial cells from an exponential phase culture by centrifugation.

-

Wash and resuspend the cells in HBSS or PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Pipette the cell suspension into the wells of the 96-well plate.

-

Add PAβN to the test wells at the desired final concentration (e.g., 50 µg/mL). Include control wells without PAβN.

-

Measure the baseline fluorescence (e.g., excitation at 530 nm, emission at 590 nm).

-

Add EtBr to all wells to a final concentration (e.g., 10 µg/mL).

-

Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 45-60 minutes) at 37°C.

-

An increase in fluorescence in the presence of PAβN compared to the control indicates inhibition of EtBr efflux.

Conclusion

PAβN, since its discovery, has been an invaluable tool in the study of bacterial efflux pumps and the development of strategies to combat multidrug resistance. Its well-characterized synthesis, dual mechanism of action, and proven ability to potentiate a range of antibiotics make it a cornerstone compound in the field of antimicrobial drug discovery. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing PAβN in their work and for the rational design of next-generation efflux pump inhibitors with improved potency and pharmacological profiles. The continued investigation into compounds like PAβN is crucial in the ongoing battle against antibiotic-resistant pathogens.

References

- 1. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevalence of efflux-mediated ciprofloxacin and levofloxacin resistance in recent clinical isolates of Pseudomonas aeruginosa and its reversal by the efflux pump inhibitors 1-(1-naphthylmethyl)-piperazine and phenylalanine-arginine-β-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of antimicrobial combinations against imipenem-resistant Acinetobacter baumannii of different MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Biology of Efflux Pump Inhibitor Binding: The Case of MBX3132 and the AcrAB-TolC Pump

This technical guide provides an in-depth examination of the structural and molecular interactions between the potent pyranopyridine inhibitor MBX3132 and its target, the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance and the development of efflux pump inhibitors (EPIs).

Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump

Gram-negative bacteria present a significant public health threat largely due to their sophisticated mechanisms of antibiotic resistance.[1] A primary defense is the active efflux of a wide range of structurally diverse toxic compounds, including many clinically relevant antibiotics, via tripartite efflux pumps.[2][3] The AcrAB-TolC system is the most extensively studied of these pumps in E. coli and a major contributor to multidrug resistance (MDR).[2][3]

This pump assembly spans the entire bacterial cell envelope and is composed of three distinct proteins:

-

AcrB: An inner membrane protein belonging to the Resistance-Nodulation-Division (RND) family. It functions as a proton-motive force driven transporter and is responsible for substrate recognition and binding.[4][5]

-

AcrA: A periplasmic membrane fusion protein that acts as an adaptor, bridging AcrB and TolC.[4][6]

-

TolC: An outer membrane channel that provides the final exit pathway for substrates out of the cell.[2][4]

The overexpression of the AcrAB-TolC pump reduces the intracellular concentration of antibiotics, rendering them ineffective.[2][3] Therefore, inhibiting this pump is a promising strategy to restore the efficacy of existing antibiotics. MBX3132 is a novel and powerful pyranopyridine-based EPI that demonstrates significant potential in this area.[7][8] Understanding the precise structural basis of its interaction with AcrB is critical for the rational design of next-generation EPIs.

The AcrB Functional Rotation Mechanism

AcrB functions as an asymmetrical homotrimer, where each protomer cycles through three distinct conformational states in a coordinated manner, often referred to as the "functional rotation mechanism".[3][4][9] This process is analogous to the F₀F₁-ATP synthase. The three states are:

-

Loose (L) or Access: In this conformation, the protomer is open to the periplasm and the outer leaflet of the inner membrane, allowing for the initial binding of substrates.[3][9]

-

Tight (T) or Binding: The substrate is then passed to this state, where it is bound with higher affinity in a deep binding pocket.[3][9] This conformational change is a key step in the transport process.

-

Open (O) or Extrusion: In the final step, the protomer adopts a conformation that opens towards the TolC channel, releasing the substrate into the channel for extrusion from the cell.[3][4]

This cyclic conformational change (L → T → O) is driven by the proton motive force and is essential for the pump's activity.[5]

Structural Basis of MBX3132 Inhibition

Cryo-electron microscopy and X-ray crystallography studies have provided high-resolution insights into how MBX3132 inhibits AcrB.[7][10]

Binding Site: MBX3132 binds to a specific site within the periplasmic domain of the AcrB protomer when it is in the Tight (T) conformation .[7] This binding site is a deep, phenylalanine-rich pocket often referred to as the "hydrophobic trap".[7][9] The inhibitor occupies the same general region as antibiotic substrates, suggesting a competitive or allosteric inhibition mechanism.[7][9]

Key Molecular Interactions: The high potency of MBX3132 is attributed to its extensive and specific interactions within this hydrophobic trap.[7][11]

-

Hydrophobic Stacking: The pyranopyridine core and its substituents form strong hydrophobic and π-π stacking interactions with a cage of aromatic residues, primarily F178 and F628 .[7][12]

-

Hydrogen Bonding: The increased potency of MBX3132 over earlier analogs is correlated with the formation of a stable, water-mediated hydrogen bond network involving key residues in the binding pocket.[11]

-

Van der Waals Contacts: The gem-dimethyl group of the inhibitor makes favorable contacts with the side chains of Y327 and M573 .[7][12]

Mechanism of Inhibition: By binding tightly to the T-state protomer, MBX3132 is thought to "lock" the pump in a non-productive conformation.[10] This prevents the necessary cyclic conformational changes (T → O → L), thereby stalling the entire transport process and inhibiting drug efflux.[10][12] Cryo-EM structures of the AcrABZ-TolC complex bound to MBX3132 show all three AcrB protomers in a T-like state (TTT), which supports the model of stalling the functional rotation.[10]

Quantitative Data on Inhibitor Binding

| Compound | Method | Parameter | Value / Observation | Reference |

| MBX3132 | Cellular Efflux Assay | Effective Concentration | Fully potentiates antibiotic activity at 0.1 µM.[8] | [8] |

| MBX3132 | Hoechst 33342 Accumulation | Efflux Inhibition | At 12.5 µM, significantly increases dye accumulation, exceeding levels in a ΔacrB strain.[7] | [7] |

| MBX3132 | Molecular Dynamics | Calculated ΔGbinding | Substantial free energy release upon binding, significantly greater than for typical substrates or older EPIs.[12] | [12] |

| MBX3135 | Molecular Dynamics | Calculated ΔGbinding | Similar substantial free energy release to MBX3132.[12] | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used in the structural and functional characterization of AcrB inhibitors.

Expression and Purification of Soluble AcrB Periplasmic Domain (AcrBper)

To circumvent the challenges of working with the full-length membrane protein, a soluble form of the AcrB periplasmic domain (AcrBper) is often used for structural studies.[7][11]

-

Construct Design: The two large periplasmic loops of AcrB (between transmembrane helices 1-2 and 7-8) are genetically fused via a flexible linker (e.g., GGSGGSGGS).[7][11]

-

Expression: The construct is cloned into an expression vector and transformed into an appropriate E. coli expression strain. Protein expression is induced, typically at a reduced temperature to enhance soluble protein yield.

-

Purification:

-

Cells are harvested and lysed.

-

The soluble fraction is collected after centrifugation.

-

The protein is purified using a series of chromatography steps, such as Nickel-NTA affinity chromatography (if His-tagged), followed by size-exclusion chromatography to obtain a pure, homogenous sample of the AcrBper trimer.

-

X-ray Crystallography of AcrBper-Inhibitor Complex

-

Complex Formation: Purified AcrBper is incubated with a molar excess of the inhibitor (e.g., MBX3132) to ensure saturation of the binding sites.

-

Crystallization: The complex is subjected to high-throughput screening of crystallization conditions using vapor diffusion (sitting-drop or hanging-drop) methods.[13] A typical condition for AcrB involves polyethylene glycol (PEG) as a precipitant.[13]

-

Data Collection: Crystals are cryo-protected (e.g., by stepwise increase in glycerol concentration) and flash-cooled in liquid nitrogen.[13] X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined AcrB structure as a search model. The inhibitor molecule is then fitted into the resulting electron density map, and the entire complex is refined to produce the final atomic model.[14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target.[15][16]

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Purified AcrB (or AcrBper) is immobilized onto the sensor chip surface via amine coupling.[17] A reference flow cell is prepared (e.g., mock-coupled) to subtract non-specific binding and bulk refractive index changes.[18]

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are prepared in running buffer and injected sequentially over the ligand and reference surfaces at a constant flow rate.[16]

-

Data Analysis: The resulting sensorgrams (response units vs. time) are recorded. After subtracting the reference channel signal, the curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd, kon, and koff values.[17]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[19][20]

-

Sample Preparation: Purified AcrB (or AcrBper) is placed in the sample cell, and the inhibitor is loaded into the injection syringe.[21] Both components must be in identical, thoroughly degassed buffer to minimize heats of dilution.[22]

-

Titration: A series of small, automated injections of the inhibitor are made into the protein solution at a constant temperature.[19] The heat change after each injection is measured.

-

Data Analysis: The heat per injection is integrated and plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[20]

Conclusion and Future Directions

The structural and functional data on the binding of MBX3132 to AcrB provide a clear molecular blueprint for efflux pump inhibition. By targeting the hydrophobic trap within the deep binding pocket of the T-state protomer, MBX3132 effectively stalls the pump's essential functional rotation. The detailed understanding of the hydrophobic and hydrogen-bonding interactions that anchor the inhibitor is invaluable for structure-based drug design.

Future efforts can leverage this knowledge to:

-

Design new EPIs with improved affinity and modified pharmacokinetic properties.

-

Explore the potential for targeting other sites on the AcrB protein or interfaces between the pump components to disrupt assembly or function.[6][10]

-

Investigate the impact of mutations within the AcrB binding pocket on inhibitor efficacy to anticipate and overcome potential resistance mechanisms.[5]

Continued research in this area, combining structural biology, biophysics, and cellular assays, will be paramount in the development of effective combination therapies to combat the growing threat of multidrug-resistant Gram-negative pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmbreports.org [bmbreports.org]

- 4. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]

- 9. Structural and functional analysis of the promiscuous AcrB and AdeB efflux pumps suggests different drug binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elifesciences.org [elifesciences.org]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. A Periplasmic Drug-Binding Site of the AcrB Multidrug Efflux Pump: a Crystallographic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallographic Analysis of Drug and Inhibitor-Binding Structure of RND-Type Multidrug Exporter AcrB in Physiologically Relevant Asymmetric Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 22. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Efflux Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Efflux Inhibitor-1, a potent broad-spectrum agent designed to counteract antibiotic resistance mediated by bacterial efflux pumps. This document details the inhibitor's mechanism of action, presents key quantitative data on its efficacy, and provides detailed protocols for its experimental evaluation.

Introduction to Efflux-Mediated Resistance and this compound

Multidrug resistance (MDR) in bacteria is a significant threat to public health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps—transmembrane proteins that actively extrude a wide array of antibiotics from the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[1][2] Efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly significant in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[3][4]

This compound is a novel peptidomimetic compound developed to restore the efficacy of existing antibiotics.[2] By inhibiting the function of RND-type efflux pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby overcoming resistance.[2][5] This guide focuses on the essential in vitro methods used to characterize the activity and efficacy of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of RND efflux pumps, such as MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli.[2][6] It is recognized and bound by the pump as a substrate. This competitive binding action effectively blocks the pump from extruding antibiotic molecules. Consequently, the antibiotic can accumulate within the bacterial cell to reach its therapeutic target, restoring its antibacterial activity.[5][6] Several mechanisms have been proposed for efflux pump inhibition, including interference with substrate binding, disruption of the pump assembly, or collapse of the energy source for the pump.[5] this compound primarily acts via competitive inhibition at the substrate-binding site.

References

- 1. jksus.org [jksus.org]

- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Phenylalanine-Arginine Beta-Naphthylamide (PAβN) on Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux pumps are a primary mechanism of multidrug resistance (MDR) in bacteria, actively transporting a wide range of antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels. Phenylalanine-Arginine Beta-Naphthylamide (PAβN), also known as MC-207,110, is a well-characterized efflux pump inhibitor (EPI) that has been instrumental in studying the role of efflux pumps in bacterial resistance and physiology. This technical guide provides an in-depth overview of the effects of PAβN on bacterial physiology, with a focus on its quantitative impact, the experimental protocols for its study, and the underlying mechanisms of action. While primarily known as a competitive inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, it is also important to note that PAβN can permeabilize the outer membrane of Gram-negative bacteria, an important consideration in experimental design and data interpretation[1][2][3][4].

Quantitative Effects of PAβN on Bacterial Physiology

The primary effect of PAβN is the potentiation of antibiotics that are substrates of the efflux pumps it inhibits. This is typically quantified by a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of PAβN. Beyond antibiotic potentiation, PAβN can also influence other aspects of bacterial physiology, including virulence and biofilm formation.

Table 1: Effect of PAβN on the Minimum Inhibitory Concentration (MIC) of Various Antibiotics

| Bacterial Strain | Antibiotic | PAβN Concentration (µg/mL) | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |

| Pseudomonas aeruginosa (Wild Type) | Ciprofloxacin | 25 | - | - | 4-fold | [1] |

| Pseudomonas aeruginosa (dacB mutant) | Ciprofloxacin | 25 | - | - | 4-fold | [1] |

| Pseudomonas aeruginosa (Wild Type) | Erythromycin | 25 | 64 | 16 | 4-fold | [1] |

| Pseudomonas aeruginosa (dacB mutant) | Erythromycin | 25 | 64 | 24 | ~2.7-fold | [1] |

| Pseudomonas aeruginosa (Wild Type) | Piperacillin | 50 | - | - | 8-fold | [1] |

| Pseudomonas aeruginosa (dacB mutant) | Piperacillin | 50 | - | - | 8-fold | [1] |

| Pseudomonas aeruginosa (dacB mutant) | Cefotaxime | 50 | - | - | >10-fold | [1] |

| Pseudomonas aeruginosa (dacB mutant) | Ceftazidime | 50 | - | - | 12-fold | [1] |

| Pseudomonas aeruginosa Clinical Isolates (Imipenem-Resistant) | Imipenem | 25 | 64-256 | - | 4 to 16-fold | [5] |

| Acinetobacter baumannii (Imipenem-Resistant) | Imipenem | 100 | - | - | 4 to 64-fold | [6] |

Table 2: Effect of PAβN on Virulence Factor Production and Gene Expression in Pseudomonas aeruginosa

| Isolate | Parameter | PAβN Concentration (µg/mL) | Observation | Reference |

| Clinical Isolates | Elastase Activity | 25 | Significant reduction | [5] |

| Clinical Isolates | lasB Gene Expression | 25 | Diminished | [5][7] |

| Clinical Isolates | lasI Gene Expression | 25 | Diminished | [5][7] |

Table 3: Effect of PAβN on Biofilm Formation

| Bacterial Strain | PAβN Concentration (µg/mL) | Effect on Biofilm Formation | Reference |

| Acinetobacter baumannii | 20-100 | Inhibition | [8] |

Experimental Protocols

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic, additive, antagonistic, or indifferent effect of two compounds, such as an antibiotic and an EPI.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of the antibiotic and PAβN in a suitable solvent.

-

Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate along the y-axis.

-

Prepare a two-fold serial dilution of PAβN along the x-axis.

-

-

Inoculum Preparation:

-

Culture the bacterial strain to be tested overnight in a suitable broth medium.

-

Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

-

Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic and PAβN dilutions.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of PAβN in combination / MIC of PAβN alone)

-

Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism[9].

-

Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the real-time accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate, to assess the inhibitory effect of a compound on efflux pump activity.

Protocol:

-

Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5)[10].

-

-

Assay Setup:

-

In a 96-well black microplate, add the bacterial cell suspension.

-

Add PAβN to the desired final concentration.

-

Add ethidium bromide to a final concentration (e.g., 10 µg/mL)[10].

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

An increase in fluorescence in the presence of PAβN compared to the control (without PAβN) indicates inhibition of ethidium bromide efflux.

-

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms on a solid surface in the presence and absence of an inhibitor.

Protocol:

-

Inoculum and Plate Preparation:

-

Grow the bacterial strain overnight and dilute it in a fresh growth medium.

-

In a 96-well microtiter plate, add the diluted bacterial culture to each well.

-

Add serial dilutions of PAβN to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Quantification:

-

Carefully remove the planktonic cells by washing the wells with a buffer.

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance values of the wells treated with PAβN to the untreated control wells to determine the percentage of biofilm inhibition.

-

Visualizations

Mechanism of RND Efflux Pump and Inhibition by PAβN

Caption: Mechanism of a tripartite RND efflux pump and its competitive inhibition by PAβN.

Experimental Workflow for Assessing Efflux Pump Inhibition

Caption: Workflow for an ethidium bromide accumulation assay to test an efflux pump inhibitor.

Downstream Physiological Effects of Efflux Inhibition by PAβN

Caption: Logical relationships of the downstream physiological effects of PAβN.

References

- 1. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 2. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]

- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of phenylalanine arginyl β-naphthylamide on the imipenem resistance, elastase production, and the expression of quorum sensing and virulence factor genes in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of phenylalanine arginyl β-naphthylamide on the imipenem resistance, elastase production, and the expression of quorum sensing and virulence factor genes in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biofilm formation in Acinetobacter baumannii was inhibited by PAβN while it had no association with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. 2.12. Ethidium Bromide Whole-Cell Accumulation Assays [bio-protocol.org]

Initial Screening of Phenylalanine-Arginine β-Naphthylamide (PAβN) Activity as an Efflux Pump Inhibitor

This technical guide provides an in-depth overview of the initial screening and activity of Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized efflux pump inhibitor (EPI). This document is intended for researchers, scientists, and drug development professionals working on overcoming multidrug resistance (MDR) in bacteria.

Introduction to Efflux Pump Inhibition and PAβN

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby contributing significantly to MDR. Inhibiting these pumps with EPIs can restore the efficacy of existing antibiotics. PAβN, also known as MC-207,110, is a peptidomimetic compound and one of the most extensively studied broad-spectrum EPIs. It primarily targets the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria.

Mechanism of Action of PAβN

PAβN functions primarily as a competitive inhibitor of RND efflux pumps. It is a substrate for these pumps and competes with antibiotics for binding to the pump's active site, thus preventing the extrusion of the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

In addition to competitive inhibition, at higher concentrations (≥16 µg/mL), PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria, which can further enhance the uptake of certain antibiotics. This dual-action mechanism makes PAβN a potent sensitizing agent for a variety of antibiotics.

Quantitative Data on PAβN Activity

The efficacy of PAβN is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic in a resistant bacterial strain. The following tables summarize the potentiation of various antibiotics by PAβN in different bacterial species.

Table 1: Potentiation of Imipenem against Acinetobacter baumannii

| Number of Isolates | Percentage of Isolates | MIC Fold Reduction in the Presence of PAβN |

| 58 | 96.6% | 4- to 64-fold |

| Data from a study on 60 imipenem-resistant A. baumannii isolates. |

Table 2: Potentiation of Various Antibiotics against Pseudomonas aeruginosa

| Antibiotic | Bacterial Strain | PAβN Concentration (µg/mL) | MIC (µg/mL) without PAβN | MIC (µg/mL) with PAβN | MIC Fold Reduction |

| Vancomycin | Wild Type | 25 | >256 | 96 | >2.7 |

| Vancomycin | dacB Mutant | 25 | >256 | 96 | >2.7 |

| Vancomycin | Wild Type | 50 | >256 | 32 | >8 |

| Vancomycin | dacB Mutant | 50 | >256 | 32 | >8 |

| Erythromycin | Wild Type | 10 | >64 | 64 | 1 |

| Erythromycin | dacB Mutant | 10 | >64 | 64 | 1 |

| Erythromycin | Wild Type | 25 | >64 | 16 | >4 |

| Erythromycin | dacB Mutant | 25 | >64 | 24 | >2.7 |

| Erythromycin | Wild Type | 50 | >64 | 4 | >16 |

| Erythromycin | dacB Mutant | 50 | >64 | 6 | >10.7 |

| Erythromycin | Δefflux Mutant | 10 | 3 | 1.5 | 2 |

| The dacB mutant overexpresses the AmpC β-lactamase. The Δefflux mutant is deficient in four major RND efflux pumps. |

Table 3: Potentiation of Azithromycin against Multidrug-Resistant Escherichia coli

| E. coli Strain | PAβN Concentration (µg/mL) | Azithromycin MIC (µg/mL) without PAβN | Azithromycin MIC (µg/mL) with PAβN | MIC Fold Reduction |

| Colistin-resistant (mcr-1) | Dose-dependent | >256 | Varies | Significant |

| PAβN significantly enhanced azithromycin activity in a dose-dependent manner in strains expressing the mphA gene. |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergy between an antibiotic and an EPI.

Materials:

-

96-well microtiter plates

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Antibiotic stock solution

-

PAβN stock solution

Procedure:

-

Prepare serial dilutions of the antibiotic vertically in the microtiter plate.

-

Prepare serial dilutions of PAβN horizontally in the same plate.

-

The resulting matrix will have wells with varying concentrations of both agents, alone and in combination.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic alone, PAβN alone, and the MIC of each in combination.

-

Calculate the FIC index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of PAβN in combination / MIC of PAβN alone)

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 4: Additive or indifference

-

4: Antagonism

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the accumulation of the fluorescent dye EtBr, a known efflux pump substrate, to assess the inhibitory activity of an EPI.

Objective: To qualitatively or quantitatively measure the inhibition of efflux pump activity.

Materials:

-

Fluorometer or fluorescence plate reader

-

Bacterial culture

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Ethidium bromide (EtBr) solution

-

Glucose solution (to energize the cells)

-

PAβN solution

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase and wash them with buffer.

-

Resuspend the cells in buffer to a specific optical density.

-

Pre-incubate the cell suspension with PAβN or a control (buffer or CCCP) for a set time.

-

Add EtBr to the cell suspension and monitor the increase in fluorescence over time as EtBr intercalates with intracellular DNA.

-

After the fluorescence signal stabilizes (accumulation phase), add glucose to energize the efflux pumps.

-

Monitor the decrease in fluorescence as EtBr is pumped out of the cells (efflux phase).

Interpretation:

-

A slower rate of fluorescence decrease in the presence of PAβN compared to the control indicates inhibition of EtBr efflux.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PAβN and the experimental workflows.

Caption: Mechanism of competitive inhibition of an RND efflux pump by PAβN.

Caption: Workflow for the checkerboard synergy assay.

Caption: Workflow for the ethidium bromide efflux assay.

Conclusion

PAβN is a potent efflux pump inhibitor that can significantly enhance the activity of various antibiotics against multidrug-resistant Gram-negative bacteria. Its dual mechanism of competitive inhibition and outer membrane permeabilization makes it a valuable tool for research and a promising candidate for adjunct therapy. The experimental protocols and data presented in this guide provide a framework for the initial screening and characterization of EPIs like PAβN.

An In-depth Technical Guide on Phenylalanine-arginine β-naphthylamide (PAβN) and its Interaction with Multidrug Resistance Pumps

This technical guide provides a comprehensive overview of the well-characterized efflux pump inhibitor (EPI) Phenylalanine-arginine β-naphthylamide (PAβN), often used as a representative model for "Efflux Inhibitor-1." It is intended for researchers, scientists, and drug development professionals working to overcome multidrug resistance (MDR) in bacteria. This document details the mechanism of action of PAβN, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and includes visualizations of key pathways and workflows.

Introduction to Multidrug Resistance and Efflux Pump Inhibitors

Multidrug resistance (MDR) is a significant global health threat, rendering many conventional antibiotics ineffective.[1][2] One of the primary mechanisms by which bacteria develop MDR is through the overexpression of efflux pumps—transmembrane proteins that actively extrude a wide variety of structurally diverse antimicrobial agents from the cell.[2][3] This prevents antibiotics from reaching their intracellular targets at effective concentrations.

Efflux pumps are broadly classified into several families, including the ATP-binding cassette (ABC) superfamily and the Resistance-Nodulation-Division (RND) family, which is particularly prominent in Gram-negative bacteria.[4][5][6] The RND pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to intrinsic and acquired antibiotic resistance.[7]

A promising strategy to combat efflux-mediated MDR is the use of efflux pump inhibitors (EPIs).[2] These molecules can restore the efficacy of existing antibiotics by blocking the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[5][8] Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, was one of the first synthetic, broad-spectrum EPIs to be discovered and is extensively studied for its activity against RND family pumps.[2][8]

Mechanism of Action of PAβN

PAβN is believed to function as a competitive inhibitor of RND-type efflux pumps.[2][4][8] It is recognized as a substrate by these pumps and competes with antibiotics for binding to the transporter protein (e.g., AcrB or MexB).[2][4] By occupying the binding site, PAβN competitively inhibits the binding and subsequent extrusion of antibiotic substrates. This leads to an accumulation of the antibiotic within the bacterial cell, allowing it to reach its therapeutic target.

The primary mechanisms of efflux pump inhibition by compounds like PAβN include:

-

Competitive Inhibition: The EPI binds to the same site as the antibiotic substrate, preventing the antibiotic from being transported.[2][8]

-

Non-competitive Inhibition: The EPI binds to an allosteric site on the pump, inducing a conformational change that reduces the pump's affinity for its substrates.[2]

-

Disruption of Energy Source: Some inhibitors interfere with the energy source of the pump, such as the proton motive force (PMF) for RND pumps or ATP hydrolysis for ABC transporters.[2][8]

While PAβN is primarily considered a competitive inhibitor, its broad-spectrum activity suggests a complex interaction with the efflux pump machinery.[4]

Caption: Mechanism of efflux pump inhibition by PAβN.

Quantitative Data on Efflux Pump Inhibition

The effectiveness of an EPI is often quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a resistant bacterial strain. This is often expressed as a potentiation factor or fold reduction in MIC. The intrinsic inhibitory activity can also be expressed as an IC50 value.

Table 1: Potentiation of Antibiotic Activity by PAβN

| Bacterium | Antibiotic | PAβN Conc. (µg/mL) | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction in MIC |

| P. aeruginosa (MexAB-OprM overproducing) | Levofloxacin | 20 | 16 | 0.25 | 64 |

| P. aeruginosa | Levofloxacin | 25 | - | - | 8-fold decrease |

| V. cholerae | Erythromycin | 100 | 256 | 64 | 4 |

| V. cholerae | Triton X-100 | 25 | 1024 | 4 | 256 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific strains and experimental conditions.[4][8][9]

Table 2: IC50 Values for Selected Efflux Pump Inhibitors

| Inhibitor | Target Pump/Cell Line | Probe Substrate | IC50 (µM) |

| Verapamil | ABCB1 (P-gp) | Rhodamine-123 | 4.08 |

| Cyclosporin A | ABCB1 (P-gp) | Rhodamine-123 | 1.16 |

| Indomethacin | ABCC2 (MRP2) | CDFDA | 38.08 |

| Probenecid | ABCC2 (MRP2) | CDFDA | 68.08 |

Note: IC50 values are highly dependent on the assay conditions, cell line, and probe substrate used.[10][11][12][13]

Experimental Protocols

Protocol for Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the real-time accumulation of a fluorescent substrate, Ethidium Bromide (which fluoresces upon intercalating with DNA), inside bacterial cells. An effective EPI will block the efflux of EtBr, leading to a higher fluorescence signal compared to untreated cells.

Materials:

-

Bacterial strain of interest (e.g., E. coli expressing AcrAB-TolC)

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS)

-

Ethidium Bromide (EtBr) stock solution

-

PAβN stock solution

-

Glucose solution (e.g., 0.4% w/v)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: 530 nm, Emission: 590 nm)

Methodology:

-

Cell Preparation: Culture the bacterial strain overnight in LB broth at 37°C.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) during the mid-logarithmic growth phase.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.4.

-

Assay Setup: In a 96-well plate, add the cell suspension to wells.

-

Add PAβN to the test wells at the desired final concentration (e.g., 20 µg/mL). Add an equivalent volume of solvent (e.g., water or DMSO) to the control wells.

-

Add EtBr to all wells to a final concentration of 1-2 µg/mL.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity every 60 seconds for a period of 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time for both control and PAβN-treated cells. An increase in the fluorescence curve for the PAβN-treated sample compared to the control indicates inhibition of efflux.

References

- 1. A comprehensive review on pharmacology of efflux pumps and their inhibitors in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]

- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. mdpi.com [mdpi.com]

- 7. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Exploring the Chemical Space of Efflux Inhibitor-1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs

The following table summarizes the biological activity of a series of pyrazolo[1,5-a]pyrimidine derivatives in reversing paclitaxel (PTX) resistance in a cell line overexpressing the ABCB1 efflux pump. The reversal fold (RF) is a measure of how effectively a compound restores the cytotoxic activity of an anticancer drug in a resistant cell line.

| Compound ID | Structure | PTX IC50 (nM) in MCF-7/ADR Cells | Reversal Fold (RF) at 10 µM |

| 16q | R = 4-CF3 | 10.07 | 663.44 |

| 16a | R = H | 148.33 | 45.03 |

| 16b | R = 4-F | 26.33 | 253.78 |

| 16c | R = 4-Cl | 22.33 | 299.24 |

| 16d | R = 4-Br | 25.00 | 267.20 |

| 16e | R = 4-CH3 | 85.33 | 78.31 |

| 16f | R = 4-OCH3 | 108.00 | 61.85 |

| 16g | R = 4-NO2 | 34.67 | 192.67 |

| 16h | R = 3-F | 35.33 | 188.99 |

| 16i | R = 3-Cl | 32.00 | 208.75 |

| 16j | R = 3-Br | 30.67 | 217.80 |

| 16k | R = 3-CH3 | 101.67 | 65.71 |

| 16l | R = 3-OCH3 | 125.00 | 53.44 |

| 16m | R = 2-F | 41.33 | 161.60 |

| 16n | R = 2-Cl | 38.67 | 172.74 |

| 16o | R = 2-Br | 36.33 | 183.87 |

| 16p | R = 2-CH3 | 115.33 | 57.92 |

Data is representative of pyrazolo[1,5-a]pyrimidine analogs targeting the ABCB1 efflux pump, as detailed in a recent study.[1] The structure shown is a common scaffold with varying substitutions at the 'R' position.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of efflux pump inhibitors. Below are protocols for key experiments in this field.

Efflux Pump Inhibition Assay (Flow Cytometry-Based)

This protocol describes a common method to assess the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter, such as ABCG2.

Materials:

-

HEK293 cells stably transfected with an ABCG2 expression vector (HEK293/ABCG2) and corresponding empty vector control cells (HEK293/pcDNA).

-

Fluorescent substrate (e.g., BODIPY-prazosin, Hoechst 33342, or Pheophorbide A).

-

Test compounds (Efflux Inhibitor-1 analogs).

-

Positive control inhibitor (e.g., Ko143 for ABCG2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Seed HEK293/ABCG2 and HEK293/pcDNA cells in 6-well plates and grow to 80-90% confluency.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or the positive control (Ko143) in serum-free medium for 1 hour at 37°C.

-

Substrate Loading: Add the fluorescent substrate (e.g., 1 µM BODIPY-prazosin) to the medium and incubate for an additional 30 minutes at 37°C.

-

Cell Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular substrate and compounds.

-

Flow Cytometry Analysis: Detach the cells (e.g., with trypsin), resuspend in ice-cold PBS, and immediately analyze the intracellular fluorescence using a flow cytometer.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control is indicative of efflux pump inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in substrate accumulation.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the ABC transporter, which is coupled to substrate transport. Inhibition of ATPase activity can indicate that the compound interferes with the transport cycle.

Materials:

-

Membrane vesicles prepared from cells overexpressing the target ABC transporter (e.g., ABCG2).

-

Test compounds.

-

Positive control (e.g., sulfasalazine for ABCG2).

-

ATP.

-

Assay buffer (containing MgCl2, KCl, and a pH buffer).

-

Reagent for detecting inorganic phosphate (Pi) (e.g., vanadate-molybdate reagent).

-

96-well plates.

-

Plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the membrane vesicles, test compound at various concentrations, and the stimulating substrate (if necessary) in the assay buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. A decrease in Pi production in the presence of the test compound indicates inhibition of ATPase activity.

Mandatory Visualizations

Signaling Pathway Regulating ABCG2 Expression

The expression of the ABCG2 efflux pump can be regulated by intracellular signaling pathways, with the PI3K/Akt pathway being a key player.[2] Understanding this pathway is crucial for developing strategies to downregulate efflux pump expression.

Caption: PI3K/Akt signaling pathway regulating ABCG2 expression.

Experimental Workflow for Efflux Inhibitor Screening

A systematic workflow is essential for the efficient discovery and characterization of novel efflux pump inhibitors.

Caption: A typical workflow for the screening and characterization of efflux pump inhibitors.

This technical guide provides a foundational understanding of the key aspects involved in exploring the chemical space of this compound analogs. By combining robust data analysis, detailed experimental protocols, and a clear understanding of the underlying biological pathways, researchers can effectively advance the development of novel and potent efflux pump inhibitors.

References

Methodological & Application

Application Notes and Protocols for Efflux-1 (Verapamil) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux-1 (Verapamil) is a first-generation P-glycoprotein (P-gp/MDR1) inhibitor widely utilized in cell culture experiments to study and reverse multidrug resistance (MDR). P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Verapamil, a calcium channel blocker, competitively inhibits the substrate binding site of P-gp, thus restoring the sensitivity of resistant cells to anticancer drugs. These application notes provide detailed protocols for the use of Verapamil in cell culture to investigate P-gp-mediated MDR.

Physicochemical Properties of Verapamil Hydrochloride

| Property | Value |

| Molecular Formula | C₂₇H₃₈N₂O₄·HCl |

| Molecular Weight | 491.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (up to 50 mg/mL) and ethanol |

| Storage | Store stock solutions at -20°C for up to 6 months |

Mechanism of Action

Verapamil acts as a competitive inhibitor of the P-glycoprotein efflux pump. It directly binds to the substrate-binding sites of P-gp, thereby preventing the efflux of chemotherapeutic drugs and other P-gp substrates. This leads to an increased intracellular accumulation of the cytotoxic agent, ultimately restoring its therapeutic effect in multidrug-resistant cells.

Application Notes and Protocols for Efflux Pump Inhibitor-1 in MIC Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Efflux Inhibitor-1 in Minimum Inhibitory Concentration (MIC) assays. The information is intended to guide researchers in evaluating the potential of this compound to potentiate the activity of existing antibiotics against multidrug-resistant bacteria.

Introduction

Antibiotic resistance is a critical global health threat, often driven by the overexpression of bacterial efflux pumps.[1][2] These pumps are transmembrane proteins that actively extrude a wide variety of antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels and rendering the bacteria resistant.[1][2][3] Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of antibiotics.[2][4][5] this compound is an experimental compound designed to inhibit the activity of Resistance-Nodulation-Division (RND) family efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria.[1]

By combining this compound with a conventional antibiotic in an MIC assay, researchers can quantify the extent to which it potentiates the antibiotic's activity. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates a synergistic effect and suggests that the antibiotic is a substrate of the targeted efflux pump.[4][6]

Mechanism of Action: Reversing Efflux-Mediated Resistance

RND-type efflux pumps are complex molecular machines that span the inner and outer membranes of Gram-negative bacteria.[7] They capture antibiotic molecules from the periplasm and expel them directly into the extracellular medium. This process is typically energized by the proton motive force.[8] this compound is hypothesized to act as a competitive inhibitor, binding to the efflux pump and preventing the binding and subsequent extrusion of antibiotic substrates.[1][8] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocol: MIC Assay by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound using the broth microdilution method.[9][10] This method is considered a gold standard for determining the susceptibility of microorganisms to antimicrobials.[11]

Materials

-

Bacterial strain of interest (e.g., a clinical isolate known to overexpress efflux pumps)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

-

Antibiotic stock solution

-

This compound stock solution

-

Sterile 96-well microtiter plates[9]

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure

Day 1: Preparation of Inoculum and Reagents

-

Bacterial Culture: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Final Inoculum Preparation: Prepare a 1:100 dilution of the standardized inoculum in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate to the final desired concentration.[13]

-

Antibiotic and Inhibitor Preparation:

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC of the antibiotic.

-

Prepare a solution of this compound in CAMHB at a fixed, sub-inhibitory concentration. This concentration should be determined in a preliminary experiment to ensure it does not inhibit bacterial growth on its own. A common starting point is to test the inhibitor at 1/4th or 1/2 of its own MIC.[14]

-

Day 2: Plate Setup and Incubation

-

Plate Layout: Design the 96-well plate layout to include the following controls:

-

Antibiotic alone: Serial dilutions of the antibiotic.

-

Antibiotic + this compound: Serial dilutions of the antibiotic in the presence of a fixed concentration of this compound.

-

This compound alone: To confirm it is not inhibitory at the tested concentration.

-

Growth control: Inoculated broth without any antibiotic or inhibitor.

-

Sterility control: Uninoculated broth.[10]

-

-

Plate Loading:

-

Add 50 µL of CAMHB to all wells except the sterility control wells.

-

For the "Antibiotic alone" rows, add 50 µL of the appropriate antibiotic serial dilutions.

-

For the "Antibiotic + this compound" rows, add 50 µL of the antibiotic serial dilutions prepared in the CAMHB containing the fixed concentration of this compound.

-

Add 100 µL of the final bacterial inoculum (prepared on Day 1) to all wells except the sterility control wells. This results in a final volume of 150 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Add 150 µL of sterile CAMHB to the sterility control wells.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

Day 3: Reading and Interpreting Results

-

Visual Inspection: Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the well is clear).[11]

-

Spectrophotometric Reading (Optional): Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest antibiotic concentration that inhibits growth by ≥90% compared to the growth control.

-

Data Analysis:

-

Record the MIC of the antibiotic alone (MIC_antibiotic).

-

Record the MIC of the antibiotic in the presence of this compound (MIC_combination).

-

Calculate the Fold Reduction in MIC: Fold Reduction = MIC_antibiotic / MIC_combination

-

A fold reduction of ≥4 is generally considered significant and indicative of synergy.

-

Data Presentation

The quantitative results of the MIC assays should be summarized in a clear and structured table to facilitate comparison.

| Bacterial Strain | Antibiotic | This compound Conc. (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Inhibitor (µg/mL) | Fold Reduction in MIC |

| Pseudomonas aeruginosa (Clinical Isolate 1) | Levofloxacin | 20 | 16 | 2 | 8 |

| Escherichia coli (ATCC 25922) | Ciprofloxacin | 20 | 0.015 | 0.015 | 1 |

| Klebsiella pneumoniae (Carbapenem-Resistant) | Meropenem | 20 | 64 | 8 | 8 |

| Acinetobacter baumannii (MDR Isolate) | Tetracycline | 20 | 128 | 16 | 8 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for "this compound".

Experimental Workflow Diagram